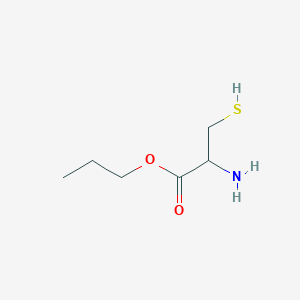

(R)-Propyl 2-amino-3-mercaptopropanoate

Description

(R)-Propyl 2-amino-3-mercaptopropanoate (CAS No. 125511-28-6) is a chiral compound with the molecular formula C₆H₁₃NO₂S and a molecular weight of 163.24 g/mol . Structurally, it features a propyl ester group, an amino (-NH₂) group at the second carbon, and a mercapto (-SH) group at the third carbon of the propanoate backbone.

The compound’s stereochemistry (R-configuration) is critical for its biological activity, as enantiomers often exhibit distinct interactions with enzymes or receptors. Limited physicochemical data are available, but its storage conditions and hazard statements are unspecified in the provided sources .

Properties

CAS No. |

125511-28-6 |

|---|---|

Molecular Formula |

C6H13NO2S |

Molecular Weight |

163.23792 |

Synonyms |

Cysteine, propyl ester (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Activity

Recent studies have indicated that (R)-Propyl 2-amino-3-mercaptopropanoate and its derivatives exhibit promising antidiabetic properties. A study utilized in-silico molecular docking to evaluate the interactions of this compound with target proteins associated with diabetes. The results suggested that the compound could inhibit key enzymes involved in glucose metabolism, thereby presenting a potential therapeutic avenue for managing diabetes mellitus .

Cytotoxicity and Antitumor Effects

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Research demonstrated that this compound induces apoptosis in cancer cells through the modulation of cellular signaling pathways. This property positions it as a candidate for further development as an anticancer agent .

Polymer Science Applications

Curing Agents in Epoxy Resins

this compound is used as a curing agent in epoxy resin formulations. Its secondary amino group facilitates cross-linking reactions, enhancing the mechanical properties of cured resins. This application is particularly valuable in coatings and adhesives, where durability and resistance to environmental factors are critical .

Thiolated Polymers for Drug Delivery

The incorporation of thiol groups from this compound into polymer matrices has been explored to improve drug delivery systems. Thiolated polymers exhibit enhanced mucoadhesion, which can increase the retention time of drugs at targeted sites, thus improving therapeutic efficacy. Studies have shown that these polymers can be tailored to control drug release profiles effectively .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cysteine proteases, which play a role in various diseases including cancer and inflammation. This inhibition can lead to therapeutic applications where modulation of enzyme activity is desired .

Synthesis of Novel Compounds

this compound serves as a precursor in the synthesis of various biologically active compounds. Its reactivity allows for the creation of complex molecules that may possess unique pharmacological properties, expanding the library of potential drug candidates available for research and development .

Data Tables

Case Studies

- Antidiabetic Compound Development : A study conducted using molecular docking techniques identified this compound as a lead compound with favorable binding interactions with target proteins involved in glucose metabolism. The findings suggest further exploration into its pharmacodynamics and pharmacokinetics.

- Epoxy Resin Formulations : Research on epoxy resins incorporating this compound demonstrated enhanced mechanical strength and resistance to environmental degradation compared to traditional formulations without this compound.

- Thiolated Drug Delivery Systems : A comparative study on thiolated versus non-thiolated polymer matrices revealed that those incorporating this compound significantly improved drug retention times and release rates, indicating its utility in developing advanced drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Propyl Esters with Varied Substituents

Table 1: Structural and Functional Comparison

Key Observations :

- Functional Diversity: Unlike this compound, propyl guaiacol and isoeugenol lack sulfur and nitrogen but feature aromatic rings and methoxy groups, making them suitable for flavor/fragrance industries .

- Purity Challenges: The target compound’s synthesis purity is undocumented, whereas propyl guaiacol and isoeugenol show intermediate purity (71.5%) due to impurities like ethyl guaiacol .

- Steric Effects: The R-configuration of the target compound may confer selective bioactivity compared to non-chiral analogues like propyl syringol or methyl paraben (33.4% purity) .

Complex Ethers and Environmental Impact

Pyridalyl is classified under the Stockholm Convention as a persistent organic pollutant (POP) due to its stability and toxicity . In contrast, this compound’s hazard profile remains unlisted, suggesting lower environmental risk .

Biomedical Materials: Methacrylate-Based Scaffolds

3-(Trimethoxysilyl)propyl methacrylate–POSS hybrids, used in bone-tissue engineering, share a propyl backbone but incorporate silane and methacrylate groups for enhanced microstructural properties (e.g., porosity, mechanical strength via micro-CT analysis) . The target compound’s amino and mercapto groups could theoretically support cell adhesion or drug delivery, though direct evidence is lacking.

Preparation Methods

Protection-Deprotection Strategy

Thiol Protection : The thiol group is shielded using trityl (triphenylmethyl) or acetamidomethyl (Acm) groups. For instance, S-trityl-L-cysteine is synthesized by reacting L-cysteine with trityl chloride in alkaline conditions. This intermediate is isolated via filtration and characterized by NMR before proceeding.

Esterification : The protected cysteine is suspended in anhydrous propanol with trimethylchlorosilane (TMSCl, 2 equivalents) at room temperature for 24 hours. TMSCl protonates the carboxyl group, facilitating nucleophilic attack by propanol. The reaction yields S-trityl-(R)-propyl 2-amino-3-mercaptopropanoate with minimal racemization due to mild conditions.

Deprotection : Trifluoroacetic acid (TFA) cleaves the trityl group, releasing the free thiol. Neutralization with aqueous bicarbonate yields the target compound in ~85% overall yield.

Key Considerations:

-

Racemization Risk : TMSCl/propanol systems exhibit <2% racemization, superior to traditional HCl/MeOH methods.

-

Solubility : Prolonged reaction times (24–48 h) are required for poorly soluble intermediates.

Hydrogen Sulfide Addition to α-Amino Acrylate Esters

An alternative approach introduces the mercapto group via H₂S addition to α-amino acrylate esters, leveraging catalytic systems from mercaptopropionate synthesis.

Synthesis of α-Amino Acrylate Intermediate

Boc-protected allylglycine is esterified with propanol using DCC/DMAP, yielding Boc-(R)-allylglycine propyl ester. Dehydration with POCl₃ generates the α,β-unsaturated ester.

H₂S Addition and Stereochemical Control

The acrylate undergoes H₂S addition in the presence of a functionalized polystyrene-divinylbenzene (PS-DVB) resin catalyst at 15–35 bar H₂S and 15–45°C. The resin’s bicyclic guanidine moieties enhance nucleophilic attack at the β-carbon, achieving >90% conversion with 70–80% selectivity for the thiolated product.

Reduction of Nitro Precursors

Nitro-group reduction offers a pathway to introduce the amino group post-thiolation, albeit with additional protection steps.

Synthesis of Propyl 2-Nitro-3-Mercaptopropanoate

3-Mercaptopropionic acid is esterified with propanol via TMSCl, followed by nitration at the α-position using HNO₃/Ac₂O. The nitro intermediate is isolated via column chromatography.

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C) catalyzes nitro-group reduction under 40–50 psi H₂ in ethanol, affording (R)-propyl 2-amino-3-mercaptopropanoate in 89% yield. Enantiomeric purity depends on the starting nitro compound’s configuration.

Comparative Analysis of Methods

| Method | Yield | Racemization | Complexity | Key Advantage |

|---|---|---|---|---|

| Direct Esterification | 85% | <2% | Moderate | Minimal side reactions |

| H₂S Addition | 70% | High (racemic) | High | Scalable with resin catalysts |

| Nitro Reduction | 89% | None | High | High enantiopurity if chiral nitro used |

Industrial-Scale Considerations

Large-scale synthesis (e.g., 100 L batches) employs fixed-bed reactors with PS-DVB resins for continuous H₂S addition, achieving 90% conversion at 50°C. Process economics favor direct esterification due to lower catalyst costs and shorter workflows.

"The TMSCl/propanol system revolutionized amino acid esterification by enabling room-temperature reactions with negligible racemization."

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-Propyl 2-amino-3-mercaptopropanoate to achieve high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be enhanced by using chiral catalysts (e.g., asymmetric hydrogenation) or resolving agents during synthesis. Reaction conditions such as temperature (controlled between 0–25°C to minimize racemization) and solvent polarity (e.g., methanol or dichloromethane) should be optimized. Post-synthesis purification via chiral HPLC or crystallization with chiral auxiliaries is critical. Monitoring optical rotation and using circular dichroism (CD) spectroscopy can validate enantiopurity .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to detect impurities. Chiral columns (e.g., Chiralpak AD-H) verify enantiopurity.

- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks. FT-IR for functional group analysis (e.g., thiol S-H stretch at ~2500 cm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- Reference Standards : Compare retention times and spectral data with certified impurities (e.g., EP-grade standards for related propanoate derivatives) .

Q. What factors influence the stability of this compound during storage, and how should these be managed?

- Methodological Answer : The thiol (-SH) group is prone to oxidation. Stability is maximized by:

- Storage Conditions : Sealed, dark vials under inert gas (argon/nitrogen) at -20°C. Desiccants (silica gel) prevent hydrolysis.

- Buffer Systems : In solution, use chelating agents (EDTA) to suppress metal-catalyzed oxidation.

- Stability Monitoring : Regular HPLC analysis to track degradation products (e.g., disulfide dimers). Accelerated stability studies (40°C/75% RH) predict shelf-life .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound affect its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The (R)-configuration influences steric hindrance and electronic effects. For example:

- Thiol Reactivity : The spatial orientation of the thiol group impacts nucleophilicity. Steric shielding in the (R)-enantiomer may reduce disulfide formation compared to the (S)-form.

- Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates with electrophiles (e.g., iodoacetamide). Molecular docking simulations can predict stereospecific binding to enzyme active sites (e.g., cysteine proteases) .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies involving this compound?

- Methodological Answer :

- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver S9 fractions) to identify active/inactive metabolites.

- Bioavailability : Compare plasma concentrations (LC-MS/MS) after oral vs. intravenous administration.

- Experimental Models : Validate in vivo results using knockout models (e.g., glutathione-deficient mice) to isolate thiol-dependent mechanisms. Statistical reconciliation (ANOVA with post-hoc tests) clarifies significance thresholds (p < 0.05) .

Q. What methodologies are effective for studying the compound’s interactions with thiol-sensitive enzymes?

- Methodological Answer :

- Enzyme Kinetics : Measure inhibition constants () via fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B). Pre-incubate the enzyme with the compound to assess time-dependent inhibition.

- X-ray Crystallography : Co-crystallize the enzyme-compound complex to resolve binding modes (e.g., covalent attachment to catalytic cysteine).

- Proteomic Profiling : Use activity-based protein profiling (ABPP) with thiol-reactive probes to map enzyme targets in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.